molecular formula C7H11N3O5 B14751055 1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 832-74-6

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14751055
CAS No.: 832-74-6
M. Wt: 217.18 g/mol
InChI Key: PNMXCUGTRRGOHD-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of two hydroxyethyl groups attached to the triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric acid with ethylene oxide. The reaction typically involves heating cyanuric acid with ethylene oxide in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to ensure consistency, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-hydroxyethyl)urea: Similar in structure but with a urea core.

    1,3-Bis(2-hydroxyethyl)imidazolium chloride: Contains an imidazolium ring instead of a triazinane ring.

    1,3-Bis(2-hydroxyethyl)uracil: Features a uracil ring with hydroxyethyl groups.

Uniqueness

1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,3-bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O5/c11-3-1-9-5(13)8-6(14)10(2-4-12)7(9)15/h11-12H,1-4H2,(H,8,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXCUGTRRGOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=O)NC(=O)N(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720353
Record name 1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-74-6
Record name 1,3-Bis(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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